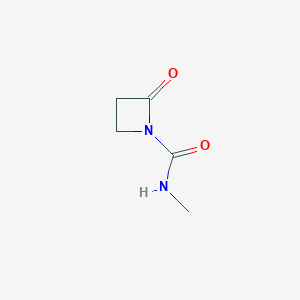
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 2-hydroxyethyl(methyl)amino group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as N-methyl-2-hydroxyethylamine, to introduce the 2-hydroxyethyl(methyl)amino group.
Hydrolysis: The final step involves hydrolysis to convert the ester or nitrile intermediate into the carboxylic acid form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 2-hydroxyethyl(methyl)amino group can form hydrogen bonds or electrostatic interactions with the target, while the bromine atom may enhance binding affinity through halogen bonding.
類似化合物との比較
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 2-hydroxyethyl(methyl)amino group.
4-Bromo-3-methylbenzoic acid: Similar structure but with a methyl group instead of the 2-hydroxyethyl(methyl)amino group.
3-Amino-4-methylbenzoic acid: Similar structure but with an amino group instead of the 2-hydroxyethyl(methyl)amino group.
Uniqueness
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid is unique due to the presence of the 2-hydroxyethyl(methyl)amino group, which can enhance its solubility and reactivity. This functional group also allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
特性
CAS番号 |
1131594-34-7 |
|---|---|
分子式 |
C11H14BrNO3 |
分子量 |
288.14 g/mol |
IUPAC名 |
3-bromo-4-[[2-hydroxyethyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-13(4-5-14)7-9-3-2-8(11(15)16)6-10(9)12/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) |
InChIキー |
BWYREWOLPMYWPM-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)CC1=C(C=C(C=C1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)






![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

